REACTION_SMILES
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[Cl:1][C:2]([CH2:3][CH2:4][C:5]([CH3:6])([OH:7])[CH3:8])([Cl:9])[Cl:10].[c:11]1([CH3:12])[cH:13][cH:14][c:15]([S:16]([OH:17])(=[O:18])=[O:19])[cH:20][cH:21]1>>[Cl:1][C:2]([CH2:3][CH2:4][C:5](=[CH2:6])[CH3:8])([Cl:9])[Cl:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)CCC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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C=C(C)CCC(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |